[1-(2-Amino-acetyl)-piperidin-4-yl]-isopropyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13459492
Molecular Formula: C15H29N3O3
Molecular Weight: 299.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H29N3O3 |
|---|---|
| Molecular Weight | 299.41 g/mol |
| IUPAC Name | tert-butyl N-[1-(2-aminoacetyl)piperidin-4-yl]-N-propan-2-ylcarbamate |
| Standard InChI | InChI=1S/C15H29N3O3/c1-11(2)18(14(20)21-15(3,4)5)12-6-8-17(9-7-12)13(19)10-16/h11-12H,6-10,16H2,1-5H3 |
| Standard InChI Key | SAPPKTUISVATID-UHFFFAOYSA-N |
| SMILES | CC(C)N(C1CCN(CC1)C(=O)CN)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)N(C1CCN(CC1)C(=O)CN)C(=O)OC(C)(C)C |
Introduction
[1-(2-Amino-acetyl)-piperidin-4-yl]-isopropyl-carbamic acid tert-butyl ester is a complex organic molecule classified as a carbamate derivative. Carbamates are esters or salts derived from carbamic acid, characterized by the presence of a carbamate functional group. This compound is notable for its potential applications in medicinal chemistry, particularly in drug development due to its structural versatility and biological activity.
Key Features:
-
Chemical Classification: Organic compound (carbamate derivative).
-
Functional Groups: Piperidine ring, amino group, and tert-butyl ester.
-
Applications: Primarily in medicinal chemistry and pharmacology.
Molecular Characteristics:
| Property | Value/Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | ~246.32 g/mol |
| Functional Groups | Amino group, carbamate, ester |
| Physical State | Likely crystalline or powder form |
These structural features allow the compound to participate in various chemical reactions typical for carbamates, such as nucleophilic substitutions or hydrolysis under acidic or basic conditions.
Synthesis Pathways
The synthesis of this compound typically involves a multi-step process using piperidine derivatives and acylating agents. The reaction conditions are critical for optimizing yield and purity.
General Synthesis Steps:
-
Preparation of Piperidine Derivative: Starting with piperidine, functional groups are introduced at specific positions.
-
Acylation Reaction: The amino group is acetylated using acylating agents like acetyl chloride.
-
Carbamate Formation: Reaction with isopropyl isocyanate forms the carbamate functional group.
-
Tert-butyl Esterification: The final step involves introducing the tert-butyl ester group for enhanced stability.
Reaction Conditions:
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–50°C (depending on step) |
| Solvents Used | Dichloromethane (DCM), ethanol |
| Catalysts | Triethylamine (TEA), pyridine |
| Reaction Time | Varies from hours to days depending on yield |
This synthesis requires careful monitoring using analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure product integrity.
Mechanism of Action:
Compounds like this often interact with biological targets such as enzymes or receptors. The piperidine ring can enhance binding affinity due to its rigidity and ability to form hydrogen bonds or π-stacking interactions.
Potential Applications:
-
Pharmaceutical Development:
-
May act as enzyme inhibitors or receptor modulators.
-
Potential use in neuropharmacology due to its structural similarity to neurotransmitter analogs.
-
-
Medicinal Chemistry Research:
-
Serves as a scaffold for designing derivatives with improved pharmacokinetics.
-
Analytical Characterization
To confirm the structure and purity of this compound, the following analytical methods are employed:
Techniques:
-
Nuclear Magnetic Resonance (NMR):
-
NMR to identify hydrogen environments.
-
NMR for carbon backbone confirmation.
-
-
Mass Spectrometry (MS):
-
Determines molecular weight and fragmentation pattern.
-
-
Infrared Spectroscopy (IR):
-
Identifies functional groups through characteristic absorption bands.
-
-
High Performance Liquid Chromatography (HPLC):
-
Monitors reaction progress and assesses purity.
-
Chemical Reactivity
The compound exhibits typical reactivity associated with carbamates:
-
Hydrolysis under acidic or basic conditions.
-
Nucleophilic substitution reactions at the carbonyl carbon.
Example Reactions:
| Reaction Type | Conditions |
|---|---|
| Hydrolysis | Acidic/basic medium, moderate temperature |
| Substitution | Nucleophile (e.g., amines), mild heating |
These reactions make it a versatile intermediate for synthesizing derivatives with tailored properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume